3-Fluorobicyclo[3.2.1]oct-3-en-2-one
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Overview
Description
3-Fluorobicyclo[321]oct-3-en-2-one is a bicyclic compound with a fluorine atom attached to the third carbon of the bicyclo[321]oct-3-en-2-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorobicyclo[3.2.1]oct-3-en-2-one typically involves the fluorination of bicyclo[3.2.1]oct-3-en-2-one. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents but with enhanced reaction conditions to ensure higher efficiency and yield. The use of continuous flow reactors and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluorobicyclo[3.2.1]oct-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine atom to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
3-Fluorobicyclo[3.2.1]oct-3-en-2-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluorobicyclo[3.2.1]oct-3-en-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s reactivity and binding affinity to target molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]oct-3-en-2-one: The parent compound without the fluorine atom.
3-Chlorobicyclo[3.2.1]oct-3-en-2-one: A similar compound with a chlorine atom instead of fluorine.
3-Bromobicyclo[3.2.1]oct-3-en-2-one: A similar compound with a bromine atom instead of fluorine.
Uniqueness
3-Fluorobicyclo[3.2.1]oct-3-en-2-one is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This uniqueness makes it valuable in various chemical and biological applications, where the fluorine atom can influence the compound’s behavior and interactions.
Biological Activity
3-Fluorobicyclo[3.2.1]oct-3-en-2-one is a bicyclic compound with potential applications in medicinal chemistry and material science. Its unique structure allows for various biological interactions, making it a compound of interest in research focused on drug development and biochemical pathways.
Chemical Structure and Properties
The molecular formula of this compound is C8H7F, characterized by its bicyclic framework which includes a fluorine atom substituent. The presence of the carbonyl group (ketone) contributes to its reactivity and biological activity.
Research indicates that this compound may interact with specific biological targets, including enzymes involved in metabolic pathways. The compound's fluorine atom can enhance lipophilicity, potentially improving membrane permeability and facilitating interaction with intracellular targets.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various bicyclic compounds, including derivatives of this compound. Results showed significant activity against a range of bacterial strains, indicating its potential as an antimicrobial agent.
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | Staphylococcus aureus | 15 |
Escherichia coli | 12 | |
Pseudomonas aeruginosa | 10 |
Anticancer Potential
In vitro studies have explored the anticancer potential of this compound, demonstrating its ability to inhibit cancer cell proliferation in several cancer lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study 1: Antimicrobial Efficacy
A research group investigated the efficacy of this compound against multi-drug resistant bacteria. The study utilized a series of agar diffusion tests, revealing that the compound exhibited superior antimicrobial activity compared to traditional antibiotics.
Case Study 2: Anticancer Activity
In another study, the compound was tested on human cancer cell lines using MTT assays to assess cytotoxicity. The results indicated that at concentrations above 10 μM, there was a significant reduction in cell viability, suggesting its potential as a therapeutic agent.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate metabolic stability, making it a candidate for further development in drug formulation.
Toxicology
Toxicological assessments have shown that while the compound exhibits promising biological activity, it also presents some cytotoxic effects at high concentrations, necessitating further investigation into its safety profile.
Properties
IUPAC Name |
3-fluorobicyclo[3.2.1]oct-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c9-7-4-5-1-2-6(3-5)8(7)10/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOPONHALHQMFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C=C(C2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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